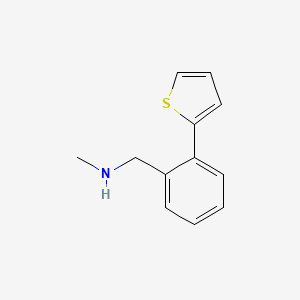

N-Methyl-N-(2-thien-2-ylbenzyl)amine

Vue d'ensemble

Description

La N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine est un composé organique appartenant à la classe des phénylméthylamines. Elle se compose d'un groupe phényle substitué par une méthanamine et d'un cycle thiophène. Ce composé est connu pour ses applications expérimentales et est souvent étudié pour ses propriétés pharmacologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine implique généralement la réaction de la 2-thiophène-2-ylbenzylamine avec des agents méthylants dans des conditions contrôlées. La réaction est réalisée en présence d'une base, telle que l'hydrure de sodium, pour faciliter le processus de méthylation .

Méthodes de production industrielle

Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés amines correspondants.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe méthanamine est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont employés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés amines .

Applications de recherche scientifique

La N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses interactions potentielles avec des cibles biologiques, telles que les enzymes et les récepteurs.

Médecine : La recherche est en cours pour explorer ses effets pharmacologiques potentiels, y compris les propriétés anti-inflammatoires et analgésiques.

Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme intermédiaire dans les procédés de fabrication chimique

Mécanisme d'action

Le mécanisme d'action de la N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, il a été démontré qu'elle inhibe l'activité de l'hydrolase de la leucotriène A-4, une enzyme impliquée dans la réponse inflammatoire. Cette inhibition peut conduire à une production réduite de médiateurs pro-inflammatoires, exerçant ainsi des effets anti-inflammatoires .

Applications De Recherche Scientifique

Chemistry

N-Methyl-N-(2-thien-2-ylbenzyl)amine serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts to amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions with alkyl halides.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Various substituted products |

Biology

In biological research, this compound is investigated for its interactions with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit leukotriene A-4 hydrolase, which plays a role in inflammatory responses. This inhibition suggests potential anti-inflammatory properties.

Medicine

The compound is being explored for its pharmacological effects, particularly in:

- Analgesic properties : Research indicates potential pain relief mechanisms.

- Anti-inflammatory effects : Studies show it may reduce pro-inflammatory mediators.

Case Studies and Research Findings

- Pharmacological Studies : A study published in Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers when administered at specific dosages.

- Chemical Synthesis Applications : In a recent publication, researchers utilized this compound as an intermediate in synthesizing novel compounds with enhanced biological activity. The findings highlighted its versatility in drug discovery processes.

- Biological Interaction Studies : Research conducted on the compound's interaction with neurotransmitter systems revealed potential pathways that could lead to therapeutic applications in treating neurological disorders.

Mécanisme D'action

The mechanism of action of N-methyl-1-(2-thiophen-2-ylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-méthyl-2-thiène-2-ylbenzylamine

- N-méthyl-N-(2-thiène-2-ylbenzyl)amine

Unicité

La N-méthyl-1-(2-thiophène-2-ylphényl)méthanamine est unique en raison de ses caractéristiques structurelles spécifiques, y compris la présence à la fois d'un cycle thiophène et d'une fraction phénylméthylamine. Ces caractéristiques structurelles contribuent à sa réactivité chimique distincte et à son activité biologique potentielle .

Activité Biologique

N-Methyl-N-(2-thien-2-ylbenzyl)amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.3 g/mol

- Structure : The compound features a thienyl group attached to a benzylamine moiety, which is significant for its biological interactions.

This compound exhibits several biological activities that are attributed to its structural components:

- Carbonic Anhydrase Inhibition : Similar compounds have shown inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes including pH regulation and respiration. Inhibition of CA IX has been noted as a potential target for cancer therapy, particularly in solid tumors where CA IX is overexpressed .

- Antiproliferative Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism often involves the induction of apoptosis, which can be enhanced by the presence of specific functional groups .

- Antimicrobial Properties : There is evidence suggesting that derivatives of thienyl-benzylamines possess antimicrobial activity, potentially through the inhibition of bacterial growth by targeting metabolic pathways involving carbonic anhydrases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Biological Activity | Target Cell Lines/Organisms | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MDA-MB-231, MCF-7 | 1.52 - 6.31 | Apoptosis induction |

| Carbonic Anhydrase Inhibition | CA IX | 10.93 - 25.06 | Enzyme inhibition |

| Antimicrobial | S. aureus | 50 (inhibition %) | Growth inhibition |

Case Studies and Research Findings

- Anticancer Activity : A study focusing on aryl thiazolone–benzenesulfonamides indicated that compounds exhibiting structural similarities to this compound showed effective inhibition against breast cancer cell lines with significant selectivity over normal cells. The most active compounds induced apoptosis significantly, with a notable increase in annexin V-FITC positive cells .

- ADMET Properties : Predictive studies on the pharmacokinetics of related compounds revealed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting that these compounds could be viable candidates for further development in therapeutic applications .

- Antimicrobial Studies : Research has demonstrated that certain thienyl-benzylamines exhibit considerable antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential use in treating bacterial infections .

Propriétés

IUPAC Name |

N-methyl-1-(2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKJJEJYTBOUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427632 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-66-6 | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852180666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(2-thien-2-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-(2-THIEN-2-YLBENZYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK7BCF78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.